N-(Morpholin-4-yl)hydrazinecarbothioamide
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Overview
Description
N-(Morpholin-4-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains a morpholine ring, a hydrazine group, and a carbothioamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholin-4-yl)hydrazinecarbothioamide typically involves the reaction of morpholine with hydrazinecarbothioamide under specific conditions. One common method involves the reaction of 1-(Morpholin-4-yl)propane-1,2-dione with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol with stirring and heating. The resulting pale-yellow precipitate is then separated through filtration, washed with ethanol, and dried in the air .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Morpholin-4-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(Morpholin-4-yl)hydrazinecarbothioamide has several scientific research applications, including:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Morpholin-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Morpholin-4-yl)hydrazinecarbothioamide include:
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- N-Allyl-2-(morpholin-4-ylcarbothioyl)hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61100-82-1 |
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Molecular Formula |
C5H12N4OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-amino-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C5H12N4OS/c6-7-5(11)8-9-1-3-10-4-2-9/h1-4,6H2,(H2,7,8,11) |
InChI Key |
ALWCAOKXIPCAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=S)NN |
Origin of Product |
United States |
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